molecular formula C10H9BrN2O B13878287 4-(4-bromo-5-methyl-1H-imidazol-2-yl)phenol

4-(4-bromo-5-methyl-1H-imidazol-2-yl)phenol

Cat. No.: B13878287
M. Wt: 253.09 g/mol
InChI Key: OQQAIXXTBLLXER-UHFFFAOYSA-N
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Description

4-(4-Bromo-5-methyl-1H-imidazol-2-yl)phenol is a chemical compound that features a bromine-substituted imidazole ring attached to a phenol group This compound is part of the imidazole family, which is known for its diverse chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-bromo-5-methyl-1H-imidazol-2-yl)phenol typically involves the following steps:

    Bromination: The starting material, 5-methylimidazole, undergoes bromination using bromine or a brominating agent to introduce the bromine atom at the 4-position.

    Coupling Reaction: The brominated imidazole is then coupled with a phenol derivative under basic conditions to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Bromo-5-methyl-1H-imidazol-2-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like sodium borohydride or catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Hydrogenated imidazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Bromo-5-methyl-1H-imidazol-2-yl)phenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 4-(4-bromo-5-methyl-1H-imidazol-2-yl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the imidazole ring can participate in π-π interactions and coordinate with metal ions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

  • 4-(1H-Imidazol-1-yl)phenol
  • 4-(4,5-Dihydro-1H-imidazol-2-yl)phenol
  • 2-(4-Hydroxyphenyl)-2-imidazoline

Comparison: 4-(4-Bromo-5-methyl-1H-imidazol-2-yl)phenol is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. Compared to other imidazole derivatives, this compound may exhibit different pharmacokinetic properties, making it a valuable candidate for specific applications in drug development and materials science.

Properties

Molecular Formula

C10H9BrN2O

Molecular Weight

253.09 g/mol

IUPAC Name

4-(4-bromo-5-methyl-1H-imidazol-2-yl)phenol

InChI

InChI=1S/C10H9BrN2O/c1-6-9(11)13-10(12-6)7-2-4-8(14)5-3-7/h2-5,14H,1H3,(H,12,13)

InChI Key

OQQAIXXTBLLXER-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N1)C2=CC=C(C=C2)O)Br

Origin of Product

United States

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